![molecular formula C27H46O2 B13385800 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of hydroxy and methyl groups through reactions such as hydroxylation and alkylation.
Purification: Purification of the final product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group at position 3 undergoes selective oxidation to form ketones under mild conditions.
Key Findings :
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Oxidation preserves the stereochemistry of adjacent methyl groups (C10, C13) due to steric hindrance .
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The 6-methylheptan-2-yl side chain remains intact under these conditions .
Reduction Reactions
The ketone intermediate can be reduced back to the alcohol using hydride donors.
Reaction Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
0°C in THF | LiAlH<sub>4</sub> | 3β-hydroxy derivative | 39% | |
Room temperature in MeOH | NaBH<sub>4</sub> | 3α/3β-hydroxy mixture (95:5 ratio) | 62% |
Mechanistic Insight :
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LiAlH<sub>4</sub> favors axial attack, yielding the 3β-hydroxy isomer predominantly .
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NaBH<sub>4</sub> produces a stereoselective mixture due to solvent effects .
Esterification and Ether Formation
The hydroxyl group at position 3 reacts with acylating agents to form esters.
Reaction Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
DCM/MeOH (3:1 v/v) | Acetic anhydride/pyridine | 3-acetate ester | 78% | |
0°C in THF | Methyl chloroformate | 3-methyl carbonate | 65% |
Applications :
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Ester derivatives enhance solubility for biological assays .
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Ether derivatives (e.g., methoxy groups) stabilize the compound against enzymatic degradation.
Epoxidation and Ring-Opening Reactions
The Δ<sup>5</sup> double bond in the cyclopenta[a]phenanthrene core undergoes epoxidation.
Reaction Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
MeOH/DCM (1:1 v/v) | H<sub>2</sub>O<sub>2</sub>/NaOH | 5,6-epoxide derivative | 54% | |
Acetone, 25°C | HBr (40% aq) | Bromohydrin adduct | 66% |
Notable Observations :
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Epoxidation proceeds with retention of the steroid backbone’s chair conformation .
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Bromohydrin formation is stereospecific, favoring trans-addition .
Side-Chain Modifications
The 6-methylheptan-2-yl side chain undergoes alkylation and elimination.
Reaction Conditions | Reagents | Product | Source |
---|---|---|---|
NH<sub>3</sub>/THF, −78°C | CH<sub>3</sub>I | 4-methylcholestane derivative | |
DBU/THF, reflux | — | Dehydrohalogenated product |
Significance :
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Methylation at C4 increases lipophilicity, enhancing membrane permeability .
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Elimination reactions generate conjugated dienes, useful for UV detection .
Biochemical Reactions
The compound interacts with enzymes in cholesterol biosynthesis pathways:
Scientific Research Applications
17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.
Steroids: A class of compounds with similar core structures but varying functional groups and biological functions.
Terpenoids: Compounds with similar structural motifs but different functional groups and properties.
Uniqueness
17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 2140-46-7) is a steroid-like molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Characteristics
- Molecular Formula : C27H46O2
- Molecular Weight : 402.66 g/mol
- Structure : The compound features a complex steroid backbone with a hydroxyl functional group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Hormonal Activity : The compound exhibits properties similar to steroid hormones. It has been shown to bind to specific receptors in target tissues, influencing gene expression and cellular activities associated with growth and metabolism.
- Neuroprotective Effects : Recent studies indicate that the compound may enhance neuritic outgrowth in neuronal cells and modulate mitochondrial function. For instance, it has been observed to reduce the state 3 oxidative rate in mouse brain mitochondria, suggesting a potential role in neuroprotection by maintaining mitochondrial efficiency under stress conditions .
- Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. This may help mitigate oxidative stress in cells and tissues.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
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In Vitro Studies : Research has demonstrated that the compound can influence cell proliferation and differentiation in various cell lines. For example:
- In neuronal cultures, it promoted neurite outgrowth and improved survival rates under oxidative stress conditions.
- In cancer cell lines, it exhibited cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
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In Vivo Studies : Animal models have shown that administration of this compound can lead to significant improvements in metabolic parameters and cognitive functions:
- A study involving diabetic rats indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels.
- Another study reported enhanced memory retention and learning capabilities in mice treated with the compound compared to controls.
Case Studies
Potential Therapeutic Applications
Given its diverse biological activities, the compound shows promise for several therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in conditions like Alzheimer's disease or Parkinson's disease.
- Metabolic Disorders : The ability to improve insulin sensitivity positions it as a candidate for treating type 2 diabetes.
- Cancer Therapy : Preliminary data on cytotoxicity against cancer cells indicate possible applications in oncology.
Q & A
Basic Research Questions
Q. How can single-crystal X-ray diffraction be optimized to resolve the stereochemical complexity of this compound?
- Methodological Answer: Single-crystal X-ray studies (e.g., at 100 K) are critical for determining absolute configurations, particularly for polycyclic terpenoid derivatives. Key parameters include refining the data-to-parameter ratio (>10:1) and minimizing R-factors (<0.06) to ensure accuracy. For this compound, the cyclopenta[a]phenanthrene core and branched alkyl side chains require high-resolution data to resolve torsional ambiguities .
Q. What experimental strategies are recommended for handling this compound given limited safety data?
- Methodological Answer: Adopt precautionary measures outlined in safety data sheets (SDS), such as using N100/P3 respirators, nitrile gloves, and fume hoods, even when toxicity data (e.g., acute toxicity, carcinogenicity) are incomplete. Prioritize environmental controls to prevent drainage contamination, and validate stability under inert atmospheres .
Q. How can physical properties (e.g., melting point, solubility) be determined experimentally when literature data are absent?
- Methodological Answer: Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods for solubility profiling in polar/nonpolar solvents. Compare predicted properties (e.g., density: 0.98 g/cm³, boiling point: ~504°C) from computational tools like ChemAxon with experimental results to identify discrepancies .
Q. What synthetic routes are feasible for introducing functional groups (e.g., acetate, methoxy) to the core structure?
- Methodological Answer: Leverage esterification or etherification reactions at the hydroxyl group (C3 position). Optimize reaction conditions (e.g., anhydrous Ac₂O for acetylation) while monitoring stereochemical integrity via NMR. Refer to analogs like 17α-hydroxyprogesterone derivatives for catalytic strategies .
Q. How can stability under varying pH and temperature conditions be assessed?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks, using HPLC to track degradation products (e.g., CO, CO₂). Note that decomposition pathways may vary due to the compound’s complex terpenoid backbone .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in NMR data be resolved for this compound?
- Methodological Answer: Combine NOESY/ROESY experiments with density functional theory (DFT)-calculated chemical shifts to distinguish diastereomers. For example, the (R/S)-configuration at C17 requires correlation spectroscopy to validate side-chain orientation .
Q. What strategies address contradictions in toxicological data gaps (e.g., between Prop. 65 and SDS classifications)?
- Methodological Answer: Perform in vitro assays (Ames test, micronucleus assay) to assess mutagenicity and reference IARC guidelines for carcinogenicity. Discrepancies in hazard statements (e.g., H317 vs. H319) necessitate endpoint-specific validation .
Q. How can pharmacological targets be hypothesized despite limited target annotation in databases?
- Methodological Answer: Use molecular docking against steroid-binding proteins (e.g., glucocorticoid receptors) and leverage QSAR models to predict binding affinity. Compare with structurally related compounds like dexamethasone, which inhibits phospholipase-A2 .
Q. What biosynthetic insights can be inferred from lanosterol analogs?
- Methodological Answer: Analyze conserved motifs in lanosterol synthase pathways (e.g., C17 side-chain cyclization) via isotope labeling. Study the role of methyltransferase domains in differentiating this compound from lanosterol (CAS: 79-63-0) .
Q. How can mass spectrometry (MS) differentiate between isobaric derivatives of this compound?
- Methodological Answer: High-resolution MS (HRMS) with collision-induced dissociation (CID) can distinguish isobars by fragment patterns. For example, the C27H46O2 backbone produces unique ions at m/z 402.65, while acetate derivatives (C23H30O4) show characteristic neutral losses (e.g., 60 Da for CH₃COOH) .
Properties
IUPAC Name |
17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.